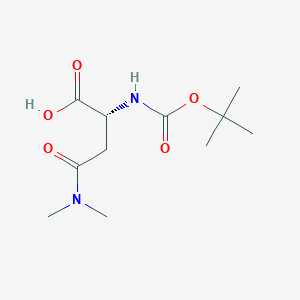

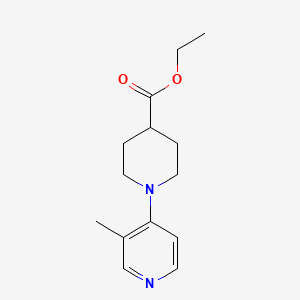

(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

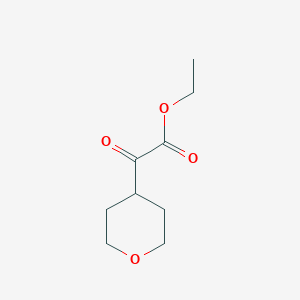

The compound has a chiral center at the alpha carbon (the carbon adjacent to the carboxylic acid group), which means it can exist in two different enantiomeric forms. The ® designation in the name indicates the configuration of this chiral center .Chemical Reactions Analysis

The compound could participate in various chemical reactions. The carboxylic acid group could react with bases, forming a carboxylate anion, or with alcohols, forming an ester. The amine group could react with acids to form an ammonium ion, or with electrophiles to form a substituted amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

®-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid: is a valuable building block in organic synthesis. Its tert-butoxycarbonyl (Boc) group is commonly used as a protective group for amines due to its stability under various reaction conditions and ease of removal under mild acidic conditions . This compound can be utilized in the synthesis of complex molecules, particularly in the pharmaceutical industry, where precision and protection of functional groups are crucial.

Peptide Synthesis

In peptide synthesis, the Boc group of this compound provides a means to protect the amino group during the coupling of peptide chains. This is essential to prevent unwanted side reactions and to ensure the correct sequence of amino acids is formed. The Boc group is stable under the conditions used to deprotect other protecting groups, making it highly useful in multi-step synthesis .

Medicinal Chemistry

The dimethylamino and oxobutanoic acid moieties of this compound make it a precursor for the synthesis of gamma-aminobutyric acid (GABA) analogs. These analogs have potential applications in medicinal chemistry as they can modulate the GABAergic system, which is implicated in various neurological disorders .

Enzyme Inhibition Studies

Due to its structural similarity to certain amino acids, this compound can be used in enzyme inhibition studies. It can act as a competitive inhibitor for enzymes that recognize similar substrates, helping to elucidate enzyme mechanisms and kinetics .

Bioconjugation

The tert-butoxycarbonyl group can be used in bioconjugation techniques. It allows for the temporary modification of biomolecules, which can then be selectively deprotected to attach various probes, drugs, or other molecules in a controlled manner .

Material Science

In material science, this compound can be used to modify the surface properties of polymers. By introducing the Boc-protected amine, the polymer surface can be made more hydrophilic, which can improve its biocompatibility and interaction with other biological materials .

Prodrug Design

The compound’s protective groups can be utilized in prodrug design, where the active drug is released in vivo through enzymatic or chemical deprotection. This approach can improve the pharmacokinetics and reduce the toxicity of certain drugs .

Agricultural Chemistry

Lastly, in agricultural chemistry, the compound can be used to synthesize herbicides or pesticides. The Boc group can protect the active ingredient during formulation and storage, and then be removed once applied to the target, ensuring the active ingredient is released in the environment where it is needed .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)12-7(9(15)16)6-8(14)13(4)5/h7H,6H2,1-5H3,(H,12,17)(H,15,16)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVCRAUZUATQRQ-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)

![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)

![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)

![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)

![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)